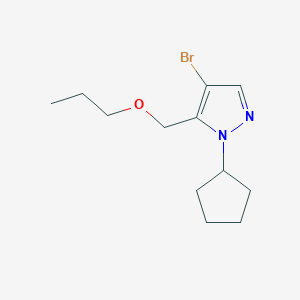
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole, also known as BCT-197, is a small molecule inhibitor of the inflammasome, a protein complex that plays a crucial role in the innate immune response. BCT-197 has been shown to have anti-inflammatory properties and potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole inhibits the inflammasome by targeting the NLRP3 protein, which is a key component of the inflammasome complex. By inhibiting NLRP3, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole prevents the activation of the inflammasome and subsequent release of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. In addition to its effects on the inflammasome, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been shown to inhibit the production of other pro-inflammatory cytokines, such as IL-1β and IL-6. 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole is its specificity for the inflammasome, which allows for targeted inhibition of inflammation without affecting other immune functions. However, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the optimal dosing and administration of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole in humans is not yet known, which may limit its clinical translation.
Direcciones Futuras
Future research on 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole will likely focus on its potential therapeutic applications in various inflammatory diseases, as well as its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole's anti-inflammatory effects and to optimize its dosing and administration. Finally, the development of more potent and selective inflammasome inhibitors may provide new therapeutic options for inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with propargyl alcohol to form the corresponding propargyl ester. This is followed by a reduction step to obtain the propargyl alcohol intermediate, which is then reacted with methyl iodide to form the propoxymethyl derivative. The final step involves the bromination of the cyclopentyl ring using N-bromosuccinimide to yield 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these models, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been shown to reduce inflammation and improve disease outcomes. 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been investigated as a potential treatment for COVID-19, as the inflammasome has been implicated in the pathogenesis of the disease.
Propiedades
IUPAC Name |
4-bromo-1-cyclopentyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-2-7-16-9-12-11(13)8-14-15(12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYFYQGONGRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2888084.png)
![2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2888086.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)
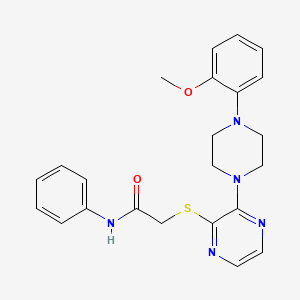
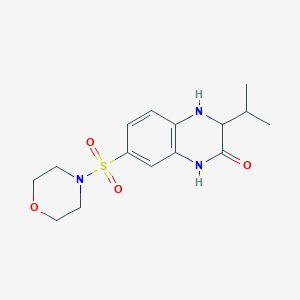
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
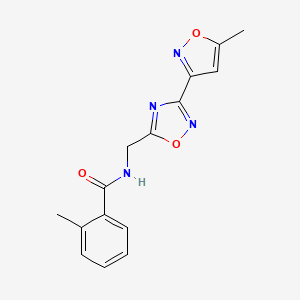
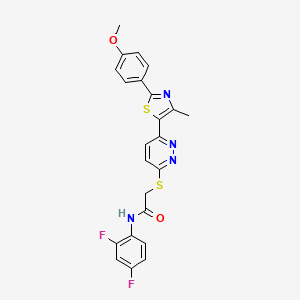
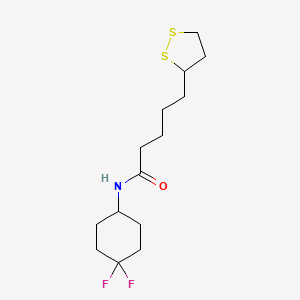
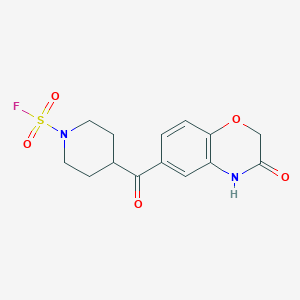
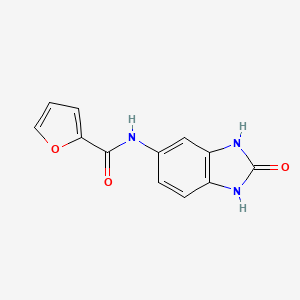
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)